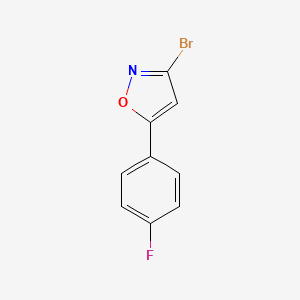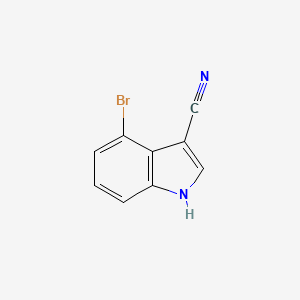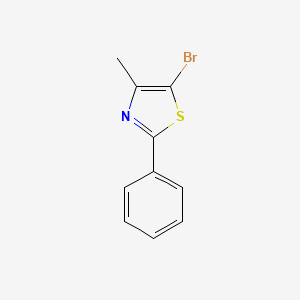
5-Bromo-4-methyl-2-phenyl-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-Bromo-4-methyl-2-phenyl-1,3-thiazole is a structurally significant molecule that has been the subject of various studies due to its potential applications in pharmacology and materials science. The molecule consists of a thiazole ring, which is a five-membered heterocycle containing both sulfur and nitrogen, substituted with bromo, methyl, and phenyl groups. This compound is related to other thiazole derivatives that have been synthesized and analyzed for their molecular and crystal structures, as well as their potential biological activities and chemical properties .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of thioureas with various electrophiles, leading to the formation of trisubstituted thiazoles . For instance, the reaction of N-(5-chloropyridin-2-yl)-N'N'-dialkylthioureas with phenacyl bromides yields trisubstituted thiazoles via a 1,3-pyridyl shift . Additionally, the synthesis of 5-HT3 receptor antagonists, which are structurally related to 5-Bromo-4-methyl-2-phenyl-1,3-thiazole, has been described, indicating the potential for central nervous system penetrability of these compounds .
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been extensively studied using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 2-Bromo-4-phenyl-1,3-thiazole shows that the thiazole and phenyl rings are inclined at a small angle to each other, and the crystal packing exhibits significant π-π interactions and short intermolecular S⋯Br contacts . These structural features are crucial for understanding the reactivity and interaction of the molecule with other substances.
Chemical Reactions Analysis
Thiazole derivatives undergo a variety of chemical reactions, including bromination, which can lead to the exclusive formation of 5-halo derivatives . The effects of substituents on the thiazole ring and the reactivity of the hydrazone fragment have been studied, revealing insights into the reaction mechanisms and the influence of electronic factors .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of a bromine atom can significantly affect the molecule's reactivity and interactions with other molecules. For instance, the bromination of thiazolylhydrazones has been shown to proceed with regioselectivity, leading to the formation of 5-halo derivatives . The crystal structures of these compounds often reveal intermolecular hydrogen bonding and weak interactions, such as π-π stacking and halogen bonding, which can affect their solubility, melting points, and other physical properties .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
5-Bromo-4-methyl-2-phenyl-1,3-thiazole derivatives have shown potential in anticancer applications. For instance, Gomha et al. (2017) synthesized a series of thiazole derivatives and evaluated their in vitro anticancer activity against Hepatocellular carcinoma cell lines, indicating potent anticancer properties (Gomha et al., 2017). Similarly, Mansour et al. (2020) developed thiazole derivatives exhibiting promising antiproliferative activity against HCT-116 cancer cells (Mansour et al., 2020).
Antimicrobial Activity
Thiazole derivatives, including those related to 5-Bromo-4-methyl-2-phenyl-1,3-thiazole, have been noted for their antimicrobial properties. Ramadan (2010) synthesized thiazole derivatives that showed potential activity against Candida albicans (Ramadan, 2010).
Synthesis and Modification Techniques
Several studies focus on the synthesis and modification of thiazole derivatives for various applications. Attimarad and Mohan (2007) explored the synthesis of thiazole derivatives using microwave irradiation, highlighting efficient production methods (Attimarad & Mohan, 2007). Yokooji et al. (2003) discussed the palladium-catalyzed arylation of thiazoles, contributing to the development of advanced synthesis techniques (Yokooji et al., 2003).
Organic Ionic Liquids
Thiazole derivatives, such as 5-Bromo-4-methyl-2-phenyl-1,3-thiazole, have also been used in the creation of organic ionic liquids. Davis and Forrester (1999) demonstrated the use of methyl thiazole derivatives to promote the benzoin condensation, an important chemical reaction (Davis & Forrester, 1999).
Photophysical Properties
Thiazole derivatives are also studied for their photophysical properties. Murai et al. (2017) synthesized 5-N-Arylamino-4-methylthiazoles and analyzed their photophysical properties, indicating potential applications in materials science (Murai et al., 2017).
Eigenschaften
IUPAC Name |
5-bromo-4-methyl-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS/c1-7-9(11)13-10(12-7)8-5-3-2-4-6-8/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYKJKJMPCGEQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383714 |
Source


|
| Record name | 5-bromo-4-methyl-2-phenyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methyl-2-phenyl-1,3-thiazole | |
CAS RN |
28771-82-6 |
Source


|
| Record name | 5-bromo-4-methyl-2-phenyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

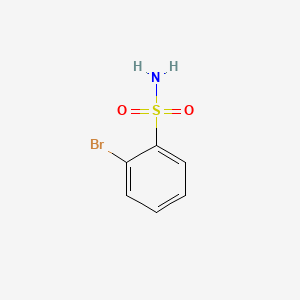
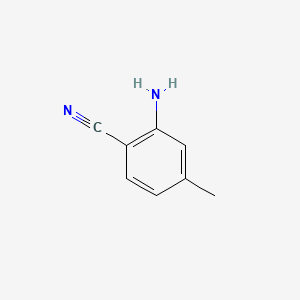
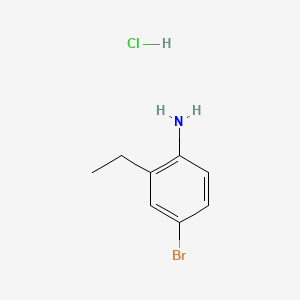
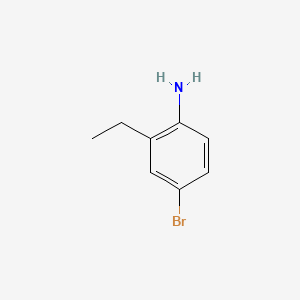
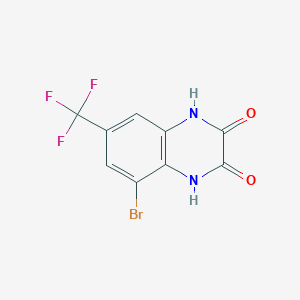
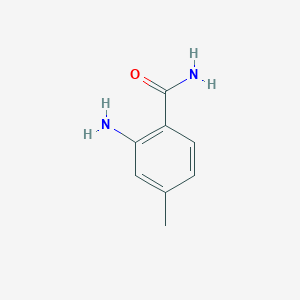
![1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride](/img/structure/B1273666.png)
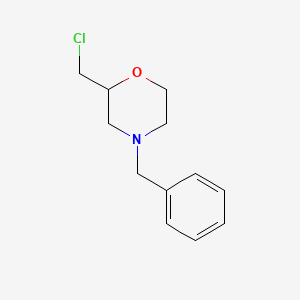
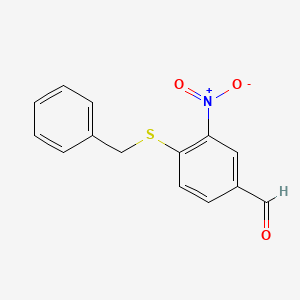
![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1273678.png)

![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)
